molecular formula C21H21N3O2 B2508803 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol CAS No. 1009237-37-9

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol

Cat. No.: B2508803
CAS No.: 1009237-37-9
M. Wt: 347.418
InChI Key: WSQCTKNNHMKFGF-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is a complex organic compound that features a pyrazole ring, a fluorene moiety, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the fluorene moiety: This step might involve the formation of a Schiff base by reacting fluorene-9-carbaldehyde with an amine group.

    Linking the propanol group: The final step could involve the reaction of the intermediate with an epoxide or a halohydrin under basic conditions to introduce the propanol group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The Schiff base can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the fluorene moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol depends on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}ethanol: Similar structure but with an ethanol group instead of propanol.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the pyrazole ring and the fluorene moiety might enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-11-15(2)24(22-14)12-16(25)13-26-23-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-11,16,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQCTKNNHMKFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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